Fsp³ Advantage: 14% Higher sp³-Carbon Fraction Relative to Des-Methyl Parent Improves Drug-Likeness Profile
3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid possesses an Fsp³ (fraction of sp³-hybridized carbon atoms) of approximately 0.50 (5 sp³ carbons out of 10 total carbons), compared with 0.44 for the des-methyl analog 1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (4 sp³ out of 9 carbons) [1][2]. This represents a relative increase of ~14%. Elevated Fsp³ has been correlated with improved clinical success rates and reduced attrition in small-molecule drug development, and the higher Fsp³ of cyclobutane-containing fragments renders them preferred scaffolds for escaping aromatic flatland [3][4].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ ≈ 0.50 (5 sp³ / 10 total carbons; C₁₀H₁₂O₂S, MW 196.27) |
| Comparator Or Baseline | 1-(Thiophen-2-yl)cyclobutane-1-carboxylic acid (des-methyl analog, CAS 202737-33-5): Fsp³ = 0.444 (4 sp³ / 9 total carbons; C₉H₁₀O₂S, MW 182.24); also reported as Fsp³ = 0.444 on vendor technical datasheet |
| Quantified Difference | ΔFsp³ ≈ +0.056 (relative increase ~14%) |
| Conditions | Computed from molecular formulae; vendor-verified Fsp³ value for comparator from Fluorochem product datasheet |
Why This Matters
Higher Fsp³ is a validated drug-likeness metric associated with lower promiscuity, improved aqueous solubility, and greater probability of clinical advancement, making the 3-methyl compound a more lead-like starting point for fragment-based or HTS-derived programs than the des-methyl analog.
- [1] PubChem. 3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid. Compound Summary CID 64231501. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/64231501 View Source
- [2] PubChem. 1-(Thiophen-2-yl)cyclobutane-1-carboxylic acid. Compound Summary CID 23294887. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/23294887 View Source
- [3] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52 (21), 6752–6756. https://doi.org/10.1021/jm901241e View Source
- [4] Yan, X.; et al. Difunctionalization of bicyclo[1.1.0]butanes enabled by merging C−C cleavage and ruthenium-catalysed remote C−H activation. Nat. Synth. 2025. https://doi.org/10.1038/s44160-025-00700-8 View Source
